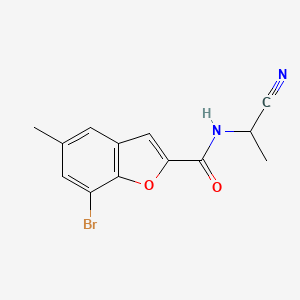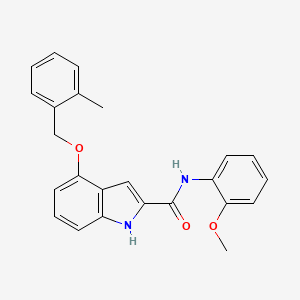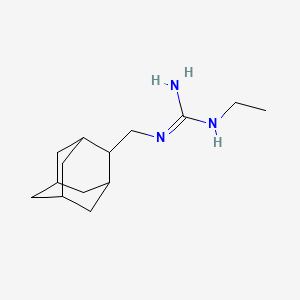![molecular formula C12H13N3O B2773160 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138570-31-5](/img/structure/B2773160.png)
4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a derivative of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature .Applications De Recherche Scientifique
Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes
The study by Vezzu et al. (2010) focused on the synthesis and characterization of highly luminescent tetradentate bis-cyclometalated platinum complexes, which include the analysis of related aniline derivatives. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs) due to their significant photophysical properties, including high quantum yields and broad emission spectra covering from blue to red regions. The research highlights the importance of the structural geometry and electronic properties of these complexes in achieving optimal luminescent performance, suggesting their potential in the development of advanced OLED materials Vezzu et al., 2010.
Synthesis of Tetrahydropyridine Derivatives
Sun et al. (2014) developed a concise method for synthesizing 1,2,3,4-tetrahydropyridines using aniline and other nucleophiles. This method involves the modular assembly reaction, showcasing the versatility of aniline derivatives in constructing complex heterocyclic structures. These synthesized polyheterocycles have implications in drug development, given their drug-like properties. This study underscores the utility of aniline derivatives in facilitating the efficient synthesis of potentially bioactive compounds Sun et al., 2014.
Green Synthesis of Tetrahydrobenzo[b]pyran Derivatives
The work by Esmaeilpour et al. (2015) introduces an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. This synthesis employs a one-pot three-component reaction in the presence of Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts. The method highlights the role of aniline derivatives in greener chemistry applications, particularly in the synthesis of compounds with potential pharmacological activities Esmaeilpour et al., 2015.
Antileishmanial Pyrazolopyridine Derivatives
Mello et al. (2004) synthesized a series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as part of a program targeting anti-Leishmania drugs. These compounds, derived from aniline, demonstrated promising antileishmanial activity, highlighting the therapeutic potential of aniline derivatives in developing new antiparasitic agents Mello et al., 2004.
Mécanisme D'action
Propriétés
IUPAC Name |
4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMPTEYWRBLHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)
![2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2773082.png)
![2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2773085.png)
![5-(3,4-dimethylphenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2773086.png)

![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)
![Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2773091.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2773094.png)
![7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2773095.png)

![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)

